N-benzyl-3-hydroxy-4-iodobenzamide
Description
N-Benzyl-3-hydroxy-4-iodobenzamide is a halogenated benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a hydroxyl group at the 3-position, and an iodine atom at the 4-position of the benzamide ring. Such features make it a candidate for pharmaceutical and biochemical studies, particularly in targeting iodine-sensitive enzymes or receptors.
Properties
IUPAC Name |
N-benzyl-3-hydroxy-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-7-6-11(8-13(12)17)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAGFAEHKBMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-hydroxy-4-iodobenzamide typically involves the iodination of a benzamide precursor followed by benzylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzamide ring. The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions. Benzylation is then carried out using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-hydroxy-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a deiodinated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-3-hydroxy-4-iodobenzamide is primarily recognized for its role as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes, making compounds that target these receptors valuable for therapeutic development.
Case Study: Sigma Receptor Modulation
A study investigated the effects of sigma ligands, including this compound, on serotonin (5-HT) neuron activity in the dorsal raphe nucleus. The compound was shown to significantly increase the firing rate of these neurons after both short-term (2 days) and long-term (21 days) treatments, with increases of approximately 35% and 36%, respectively . This modulation suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Radiopharmaceutical Development
The compound's iodine content allows it to be utilized in radiopharmaceutical applications, particularly in imaging techniques like SPECT (Single Photon Emission Computed Tomography).
Case Study: Melanoma Imaging
In a preclinical study, iodinated derivatives of benzamide, including those similar to this compound, were evaluated for their efficacy in melanoma detection. The study demonstrated that these compounds exhibited high uptake in melanoma tumors, suggesting their potential as imaging agents for melanoma diagnosis and treatment . The rapid accumulation of these agents in tumor tissues indicates their utility in enhancing the sensitivity of imaging techniques.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of benzamide derivatives has revealed insights into how modifications affect sigma receptor binding affinity. For instance, analogs of this compound showed significantly higher binding affinities for sigma receptors compared to non-benzyl substituted ligands .
Data Table: Binding Affinities of Benzamide Derivatives
| Compound | Sigma 1 Receptor Affinity (nM) | Notes |
|---|---|---|
| This compound | 1.7 | High affinity for sigma 1 receptors |
| 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 2.0 | Similar binding profile |
| Non-benzyl substituted ligand | 3144 | Low affinity compared to benzyl derivatives |
Neuropharmacological Research
The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology. Its interactions with sigma receptors may influence dopamine and serotonin pathways, which are critical in various psychiatric disorders.
Potential Therapeutic Implications
Given its effects on serotonergic neurons, this compound could be further investigated for potential use in treating conditions such as depression and anxiety disorders. Ongoing research is necessary to elucidate its full therapeutic potential and mechanisms of action.
Mechanism of Action
The mechanism of action of N-benzyl-3-hydroxy-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. N-Hydroxy-4-Iodobenzamide
- Structure : Differs by replacing the N-benzyl group with a hydroxylamine (-NHOH) moiety and lacks the 3-hydroxyl group .
- Molecular Weight : 263.03 g/mol (vs. ~373.2 g/mol for N-benzyl-3-hydroxy-4-iodobenzamide, estimated).
- The absence of the benzyl group reduces lipophilicity, likely decreasing membrane permeability compared to this compound.
- Applications : Used in hydroxamic acid-based inhibitors (e.g., histone deacetylases) due to its -NHOH group .
2.2. N-(3-Aminophenyl)-4-Iodobenzamide
- Structure: Features a 3-aminophenyl group instead of the benzyl substituent, retaining the 4-iodo and benzamide core .
- Molecular Weight : 338.14 g/mol.
- Key Differences: The 3-aminophenyl group introduces a primary amine, enabling hydrogen bonding and conjugation with electrophilic groups (e.g., in prodrug design).
- Applications : Explored in radiopharmaceuticals due to iodine’s suitability for radiolabeling .
2.3. Ethyl 4-(Substituted Phenethylamino) Benzoates (I-6230, I-6232, etc.)
- Structure : Replace the benzamide core with an ethyl benzoate ester and incorporate pyridazine/isoxazole rings .
- Key Differences :
Structural and Functional Analysis
| Compound | Key Substituents | Molecular Weight (g/mol) | Functional Implications |
|---|---|---|---|
| This compound | N-Benzyl, 3-OH, 4-I | ~373.2 (estimated) | High lipophilicity; potential CNS activity |
| N-Hydroxy-4-iodobenzamide | N-Hydroxyl, 4-I | 263.03 | Metal chelation; enzyme inhibition |
| N-(3-Aminophenyl)-4-iodobenzamide | 3-NH2, 4-I | 338.14 | Radiolabeling applications; H-bond donor |
| Ethyl 4-(phenethylamino) benzoates | Ethyl ester, heterocyclic substituents | ~300–350 (varies) | Ester hydrolysis; kinase targeting |
Research Findings and Implications
- Bioactivity : this compound’s iodine atom may enhance binding to iodineophilic targets (e.g., thyroid receptors or halogen-bonding proteins), while the benzyl group could improve blood-brain barrier penetration compared to smaller analogs .
- Synthetic Routes : Analogous to , its synthesis likely involves condensation of 3-hydroxy-4-iodobenzoic acid derivatives with benzylamine, followed by purification steps .
Biological Activity
N-benzyl-3-hydroxy-4-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group, a hydroxyl group at the 3-position, and an iodine atom at the 4-position of the benzamide structure. The presence of these functional groups influences its chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . A study evaluated various benzamide derivatives for their antiproliferative activity against cancer cell lines. The results demonstrated that compounds with similar structures showed significant inhibition of cell growth, suggesting potential as anticancer agents . For instance, derivatives with similar iodine substitutions have shown promising results in inhibiting melanoma and other cancers due to their selective uptake in tumor tissues .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Studies have shown that benzamide derivatives can inhibit bacterial growth by targeting specific bacterial enzymes or disrupting cell membranes. The iodine atom may enhance this activity through halogen bonding, which can increase binding affinity to microbial targets .
The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can participate in hydrogen bonding, while the iodine atom may facilitate halogen bonding. These interactions are crucial for modulating the activity of specific biological pathways involved in cancer proliferation and microbial resistance .
Case Studies
- Melanoma Detection : A preclinical study using radioiodinated derivatives demonstrated that compounds similar to this compound exhibited high uptake in melanoma tumors, suggesting their potential use as imaging agents in oncology .
- Antiproliferative Activity : A comparative study on various benzamide derivatives highlighted that certain compounds showed IC50 values in the low micromolar range against different cancer cell lines, indicating strong antiproliferative activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µM) | Notes |
|---|---|---|---|
| This compound | 5.0 (against MCF-7) | 8 (E. faecalis) | Selective uptake in tumors |
| 123I-MEL037 | 25 (melanoma) | Not applicable | High retention in tumor tissue |
| 123I-N-(2-diethylaminoethyl)-4-iodobenzamide | 10 (various cancers) | Not applicable | Effective imaging agent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
